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Compound of Interest

Compound Name: Oleic anhydride

Cat. No.: B162843

For researchers, scientists, and professionals in drug development, Nuclear Magnetic
Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.
This guide provides a detailed interpretation of the *H and 3C NMR spectra of oleic
anhydride, a symmetrical anhydride derived from the monounsaturated omega-9 fatty acid,
oleic acid. By comparing the predicted spectral data of oleic anhydride with the experimental
data of its precursor, oleic acid, this guide offers a clear understanding of the key spectral
changes that occur upon anhydride formation.

Predicted *H and **C NMR Spectral Data

The chemical structure of oleic anhydride, with its two long aliphatic chains, two cis-alkene
moieties, and a central anhydride functional group, gives rise to a characteristic set of signals
in both *H and 3C NMR spectra. Due to the molecule's symmetry, the number of unique signals
is halved compared to an asymmetrical anhydride.

The predicted chemical shifts for oleic anhydride are presented in the tables below, alongside
the experimental data for oleic acid for direct comparison. These predictions are based on
established chemical shift ranges for the constituent functional groups.

Table 1: Predicted *H NMR Chemical Shifts (in ppm) for Oleic Anhydride vs. Experimental
Shifts for Oleic Acid.
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Predicted Experimenta
] Functional Chemical | Chemical Predicted Predicted

Assignment . . . . o :

Group Shift (Oleic Shift (Oleic Multiplicity Integration
Anhydride) Acid)

Olefinic (- )

a ~5.35 5.34 Multiplet 4H
CH=CH-)
ato C=0 (- ]

b ~2.50 2.34 Triplet 4H
CH2-COO-)
Allylic (=CH- _

c ~2.01 2.01 Multiplet 8H
CHz2-)
Bto C=0 (-

d CH2-CHz2- ~1.63 1.63 Multiplet 4H
COO0-)
Aliphatic

e chain (- ~1.2-1.4 1.27-1.35 Multiplet 40H
(CHZ)n-)
Terminal )

f ~0.88 0.88 Triplet 6H

methyl (-CHs)

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) for Oleic Anhydride vs. Experimental

Shifts for Oleic Acid.
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Predicted Chemical Experimental

Assignment Functional Group Shift (Oleic Chemical Shift (Oleic
Anhydride) Acid)
~180 (Carboxylic
1 Carbonyl (-COOCO-) ~170 )
Acid)
2,3 Olefinic (-CH=CH-) ~130 130.0, 129.8
o to C=0 (-CHz-
4 ~34 34.1
COO0O-)
5 Allylic (=CH-CH2-) ~27 27.2
B to C=0 (-CH2-CH2-
6 ~25 24.7
COO0-)
Aliphatic chain (-
7-16 ~29-32 29.1-31.9
(CH2)»-)
17 Methylene (-CH2-CH3)  ~22.7 22.7
Terminal methyl (-
18 ~14.1 14.1

CHs)

Spectral Interpretation
'H NMR Spectrum

The most significant difference in the predicted *H NMR spectrum of oleic anhydride
compared to oleic acid is the downfield shift of the protons alpha to the carbonyl group (labeled
'b"). In oleic acid, these protons appear as a triplet around 2.34 ppm.[1] For oleic anhydride,
this signal is expected to shift downfield to approximately 2.50 ppm due to the increased
electron-withdrawing nature of the anhydride functional group compared to the carboxylic acid.

The olefinic protons (‘a’) are expected to remain in a similar region, around 5.35 ppm, as a
multiplet.[2] The allylic protons ('c’) and the protons of the terminal methyl group ('f') are also
predicted to have chemical shifts very similar to those in oleic acid, at approximately 2.01 ppm
and 0.88 ppm, respectively.[1][2] The large signal corresponding to the aliphatic chain protons
(‘'e") will dominate the region between 1.2 and 1.4 ppm.
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B3C NMR Spectrum

In the 13C NMR spectrum, the most notable change is the chemical shift of the carbonyl carbon
('1"). In oleic acid, the carboxylic acid carbon resonates at approximately 180 ppm.[3] In oleic
anhydride, this signal is expected to shift upfield to around 170 ppm, a characteristic chemical
shift for anhydride carbonyl carbons.

The olefinic carbons ('2' and '3’) are predicted to appear around 130 ppm, consistent with the
values for oleic acid. The carbons of the aliphatic chain, including the alpha and beta carbons
to the carbonyl, the allylic carbons, and the terminal methyl carbon, are all expected to have
chemical shifts very similar to their counterparts in oleic acid.

Experimental Protocol

To acquire high-quality *H and 13C NMR spectra of oleic anhydride, the following experimental
protocol is recommended:

o Sample Preparation: Dissolve approximately 10-20 mg of oleic anhydride in 0.6-0.8 mL of
deuterated chloroform (CDCls). CDClIs is a suitable solvent as it is capable of dissolving the
nonpolar analyte and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16
ppm) are well-established and do not typically interfere with the signals of interest.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal
resolution and sensitivity.

e 1H NMR Acquisition:
o Set the spectral width to cover a range of -1 to 12 ppm.
o Use a 90° pulse angle.
o Set the relaxation delay to at least 1-2 seconds.

o Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-
noise ratio.

o Process the data with an exponential multiplication function to improve the signal-to-noise
ratio, followed by Fourier transformation.
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e 13C NMR Acquisition:
o Set the spectral width to cover a range of 0 to 200 ppm.
o Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
o Use a 30-45° pulse angle to allow for a shorter relaxation delay.
o Set the relaxation delay to 2 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the low natural
abundance of the 13C isotope.

o Process the data with an exponential multiplication function and Fourier transformation.

o Data Analysis: Reference the spectra to the residual solvent peak of CDCls (*H: 7.26 ppm,
13C: 77.16 ppm). Integrate the *H NMR signals to determine the relative number of protons
for each signal.

Key Structural Features and NMR Correlation

The following diagram illustrates the chemical structure of oleic anhydride and highlights the
key proton and carbon environments with their expected NMR chemical shift regions.
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1H and 5C NMR Chemical Shift Regions

Click to download full resolution via product page

Caption: Key functional groups in oleic anhydride and their NMR shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Interpreting *H and 3C NMR Spectra of Oleic
Anhydride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162843#interpreting-h-and-c-nmr-spectra-of-oleic-
anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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